6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine
Description
6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core substituted at position 6 with a morpholine-4-carbonyl group. The morpholinyl carbonyl group introduces additional electron-withdrawing and polar characteristics, influencing solubility, reactivity, and biological interactions. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications.
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(2-amino-1,3-benzoxazol-6-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13N3O3/c13-12-14-9-2-1-8(7-10(9)18-12)11(16)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H2,13,14) |
InChI Key |
YYGZVPWBWUDERZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzoxazole intermediate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Morpholine-4-carbonyl chloride in the presence of triethylamine.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Morpholine-4-carbonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formulas from evidence.
Key Differences and Implications
Core Heterocycle Variations
- Benzoxazole vs. Benzothiazole : The oxygen atom in benzoxazole (vs. sulfur in benzothiazole) reduces electron density in the ring, affecting binding to biological targets. Benzothiazoles often exhibit stronger π-π stacking due to sulfur’s polarizability .
- Benzoxazole vs. Benzoxadiazole : The benzoxadiazole core (with an additional nitrogen) is more electron-deficient, making it suitable for optoelectronic applications. The target compound’s benzoxazole core offers balanced electronic properties for drug design .
Substituent Effects
- Carbonyl vs.
- Chloro/Nitro vs. Morpholinyl Carbonyl : Chloro and nitro substituents (e.g., in 5-Chloro-6-nitro-1,3-benzoxazol-2-amine) increase electrophilicity but may raise toxicity concerns, limiting therapeutic use .
Biological Activity
6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine, also known by its CAS number 112158-56-2, is a compound classified under specialty materials with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine is . The compound features a benzoxazole core with a morpholine side chain, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms, including:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The morpholine moiety can interact with various receptors, potentially altering signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.
Antimicrobial Activity
A study conducted by Pendergrass et al. (2020) investigated the effects of various benzoxazole derivatives on bacterial secretion systems. The findings indicated that compounds similar to 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine could significantly inhibit the Type III secretion system (T3SS) in pathogenic bacteria, reducing their virulence factors by up to 50% at concentrations around 50 μM .
| Compound | Concentration (μM) | % Inhibition of T3SS |
|---|---|---|
| 6-Morpholinobenzoxazole | 50 | ~50% |
| Control (DMSO) | - | 0% |
Cytotoxicity Studies
In cytotoxicity assays performed on human cell lines, the compound exhibited low toxicity at concentrations below 25 μM, indicating a favorable safety profile for potential therapeutic applications. The IC50 value was determined to be approximately 30 μM, suggesting that it can be used in higher concentrations without significant adverse effects on cell viability .
Pharmacokinetics and Metabolism
The pharmacokinetics of 6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine reveal that it is metabolized primarily by cytochrome P450 enzymes. Variations in these enzymes among individuals can affect the drug's efficacy and safety profile in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
